An In-Depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate
An In-Depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate
This guide provides a comprehensive technical overview of Methyl 2-[(Dimethylamino)methyl]benzoate, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document will delve into the compound's chemical and physical characteristics, outline a detailed synthesis protocol, explore its applications, and discuss its known biological significance.
Introduction
Methyl 2-[(Dimethylamino)methyl]benzoate, also known by its synonym Methyl N,N-dimethylanthranilate, is an ortho-substituted benzoate ester. Its structure, featuring a methyl ester and a dimethylaminomethyl group on the aromatic ring, makes it a valuable building block in the synthesis of more complex molecules. While its primary applications have been in the realm of materials science, particularly in photoresist technology, its potential as a scaffold or intermediate in the pharmaceutical industry is an area of growing interest. The presence of a tertiary amine and an ester functional group provides two reactive centers for further chemical modifications, allowing for the construction of diverse molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 2-[(Dimethylamino)methyl]benzoate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10072-05-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Colorless to yellow to green clear liquid | [2] |
| Boiling Point | 131 °C at 11.5 mmHg | [1] |
| Melting Point | 18 °C | |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index | 1.5555 | [1] |
| Solubility | Insoluble or poorly miscible in water. | [1] |
Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate
The synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate can be achieved through the N,N-dimethylation of Methyl 2-aminobenzoate (methyl anthranilate). A common and effective method is reductive amination using formaldehyde as the source of the methyl groups and a reducing agent.
Synthetic Pathway
The overall synthetic transformation is depicted below:
Caption: Figure 1: Synthetic pathway for Methyl 2-[(Dimethylamino)methyl]benzoate.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate from Methyl 2-aminobenzoate via reductive amination.
Materials:
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Methyl 2-aminobenzoate
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Formaldehyde (37% solution in water)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-aminobenzoate (1.0 equivalent) in the chosen solvent (DCM or DCE).
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Addition of Reagents: To the stirred solution, add formaldehyde (2.2 to 2.5 equivalents). If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.
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Reduction: Slowly add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, ~1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence or exotherm.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-[(Dimethylamino)methyl]benzoate.
Applications in Drug Development and Organic Synthesis
Methyl 2-[(Dimethylamino)methyl]benzoate serves as a versatile intermediate in the synthesis of various organic molecules, including those with potential pharmaceutical applications. The dimethylamine moiety is a common pharmacophore found in many FDA-approved drugs, where it can influence properties such as solubility, basicity, and receptor binding.[3]
While specific examples of its direct use in the synthesis of marketed drugs are not widely documented, its structural motifs are present in various biologically active compounds. For instance, derivatives of N,N-dimethylaniline have been investigated for their potential as pharmacological agents.[4] The core structure of Methyl 2-[(Dimethylamino)methyl]benzoate can be a starting point for the synthesis of more complex heterocyclic systems or as a fragment in fragment-based drug discovery.
The general utility of benzoate esters and aromatic amines in medicinal chemistry is well-established. They are precursors to a wide range of bioactive molecules, including analgesics and anti-inflammatory agents.[5][6]
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are expected spectroscopic data for Methyl 2-[(Dimethylamino)methyl]benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the N,N-dimethyl protons. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The singlet for the methyl ester protons (O-CH₃) would be expected around δ 3.8-4.0 ppm, and the singlet for the N,N-dimethyl protons (N-(CH₃)₂) would appear further upfield, typically around δ 2.5-3.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (δ ~165-170 ppm), the aromatic carbons (δ ~120-150 ppm), the methyl ester carbon (O-CH₃, δ ~50-55 ppm), and the N,N-dimethyl carbons (N-(CH₃)₂, δ ~40-45 ppm).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the dimethylamino group (-N(CH₃)₂).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹, C-O stretching bands around 1200-1300 cm⁻¹, and C-N stretching vibrations. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.
Safety and Handling
Methyl 2-[(Dimethylamino)methyl]benzoate should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 2-[(Dimethylamino)methyl]benzoate is a valuable chemical intermediate with established applications in materials science and potential for broader use in organic synthesis and drug discovery. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting material for the creation of novel and complex molecules. Further exploration of its utility in medicinal chemistry could lead to the development of new therapeutic agents.
References
A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.
References
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- Google Patents. (n.d.). Process for the preparation of alkyl n-alkylanthranilate.
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LookChem. (n.d.). Cas 85-91-6,Methyl 2-(methylamino)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of methyl n-methylanthranilate.
- Google Patents. (n.d.). A method for the preparation of "natural" methyl anthranilate.
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Chemchart. (n.d.). Methyl 2-(methylamino)benzoate (85-91-6). Retrieved from [Link]
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ResearchGate. (2025). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. Retrieved from [Link]
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RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-Aminobenzoate: Properties, Applications, and Suppliers. Retrieved from [Link]
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ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl N-methylanthranilate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structural investigations and in vitro biological evaluation of N, N-dimethyl aniline derivatives based azo dyes as potential pharmacological agents. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-methyl benzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms. Retrieved from [Link]
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PharmaCompass. (n.d.). methyl 2-amino-benzoate. Retrieved from [Link]
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